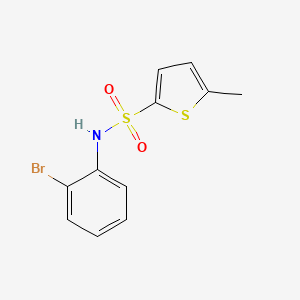

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

Description

Properties

Molecular Formula |

C11H10BrNO2S2 |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide |

InChI |

InChI=1S/C11H10BrNO2S2/c1-8-6-7-11(16-8)17(14,15)13-10-5-3-2-4-9(10)12/h2-7,13H,1H3 |

InChI Key |

DADLZVYHANQGBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide typically involves the reaction of 2-bromophenylamine with 5-methylthiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity. The bromophenyl and thiophene groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 2-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the tetrahydrofuran-methyl group in , which may reduce solubility but enhance binding specificity.

- The 5-methyl group on the thiophene ring improves stability compared to unsubstituted thiophene derivatives .

Synthetic Complexity : The target compound requires fewer steps than triazole-containing analogs (e.g., ), which involve multi-component reactions.

Key Insights:

- Antifungal Potential: The 5-methylthiophene-2-sulfonamide scaffold (as in ) suggests baseline antifungal activity, which may be amplified in the target compound due to the bromophenyl group’s hydrophobic interactions.

- Antimicrobial Breadth : Alkylated thiophene-sulfonamides (e.g., ) show activity against Gram-positive bacteria, but the bromophenyl substitution in the target compound could extend efficacy to Gram-negative strains.

- Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors; the bromine atom may enhance binding to zinc-containing active sites .

Physicochemical Properties

Biological Activity

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a thiophene moiety linked to a sulfonamide group, with a brominated phenyl substituent. The general structure can be represented as follows:

The synthesis typically involves multi-step reactions, including the bromination of the phenyl group and subsequent sulfonamide formation. A common synthetic route includes reacting 5-methylthiophene-2-sulfonamide with 2-bromobenzoyl chloride under basic conditions to yield the desired product.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.39 μg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, indicating strong antibacterial efficacy .

- Time-Kill Assays : In time-kill studies, the compound effectively reduced bacterial counts over time, showcasing its potential as an effective antimicrobial agent .

Anticancer Activity

Research has indicated that derivatives of thiophene sulfonamides, including this compound, may possess anticancer properties. In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines:

- Cell Viability Assays : Compounds similar in structure displayed significant anticancer activity against A549 and Caco-2 cells, with some derivatives achieving over 50% inhibition of cell viability at specific concentrations .

Comparative Biological Activity

To elucidate the unique properties of this compound, a comparison with structurally related compounds is presented in Table 1.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)sulfonamide | Chlorine substitution on phenyl | Anticancer activity |

| 5-Bromo-N-alkylthiophene-2-sulfonamide | Alkyl substitution on thiophene | Antibacterial against resistant strains |

| N-(phenylsulfonyl)acetamide | Acetamide group instead of thiophene | Antimicrobial properties |

| This compound | Brominated phenyl + thiophene sulfonamide | Strong antibacterial and potential anticancer |

The mechanism by which this compound exerts its biological effects involves interaction with bacterial resistance mechanisms. Studies suggest that it may inhibit target proteins critical for bacterial survival and proliferation, particularly those involved in antibiotic resistance pathways .

Case Studies and Research Findings

- Antibacterial Efficacy : In a study involving clinical isolates of Klebsiella pneumoniae, this compound showed significant antibacterial activity, suggesting its potential as a therapeutic agent against resistant strains .

- Cytotoxicity Against Cancer Cells : A comparative analysis of various thiophene derivatives revealed that certain modifications to the structure could enhance cytotoxicity against specific cancer cell lines, highlighting the importance of structural optimization in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.